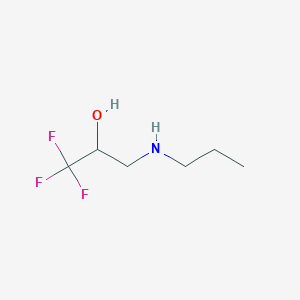

1,1,1-Trifluoro-3-(propylamino)propan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12F3NO |

|---|---|

Molecular Weight |

171.16 g/mol |

IUPAC Name |

1,1,1-trifluoro-3-(propylamino)propan-2-ol |

InChI |

InChI=1S/C6H12F3NO/c1-2-3-10-4-5(11)6(7,8)9/h5,10-11H,2-4H2,1H3 |

InChI Key |

QODVVAFHDZEWTH-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCC(C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 1,1,1 Trifluoro 3 Propylamino Propan 2 Ol

Precursor Synthesis Strategies for the 1,1,1-Trifluoro-2-propanol (B1217171) Scaffold

The cornerstone of synthesizing 1,1,1-Trifluoro-3-(propylamino)propan-2-ol is the creation of the chiral 1,1,1-trifluoro-2-propanol intermediate. The trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group in the precursor, 1,1,1-trifluoroacetone (B105887), making its stereoselective reduction a key area of research.

Enantioselective Reduction of 1,1,1-Trifluoroacetone

The most direct route to enantiomerically enriched 1,1,1-trifluoro-2-propanol is the asymmetric reduction of the prochiral ketone, 1,1,1-trifluoroacetone. This transformation has been successfully achieved through both chemocatalytic and biocatalytic methods.

Asymmetric catalytic hydrogenation represents a powerful tool for the enantioselective reduction of ketones. For the reduction of 1,1,1-trifluoroacetone, ruthenium-based catalysts have shown significant promise. These catalysts typically consist of a ruthenium metal center coordinated to a chiral diphosphine ligand and a chiral diamine ligand. nih.gov The combination of these chiral ligands creates a highly effective chiral environment that directs the hydrogenation to one of the enantiofaces of the ketone, leading to the formation of a single enantiomer of the alcohol.

The general structure of these catalysts can be represented as Ru(E)(E')(L)(A), where L is a chiral diphosphine ligand and A is a chiral diamine. nih.gov The choice of these ligands is critical for achieving high enantioselectivity and catalytic activity. The reaction is often carried out in the presence of a weak base. nih.gov Research has demonstrated that this method can yield (S)-1,1,1-trifluoro-2-propanol with high enantiomeric excess (>95% ee) at very low catalyst loadings. nih.gov

| Catalyst Component | Example Ligands |

| Chiral Diphosphine (L) | (S)-3,5-tBu-MeOBIPHEP |

| Chiral Diamine (A) | (R,R)-DPEN |

Table 1: Representative Ligands for Ruthenium-Catalyzed Asymmetric Hydrogenation of 1,1,1-Trifluoroacetone.

This approach is highly efficient and suitable for large-scale production due to the high turnover numbers of the catalyst.

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. Alcohol dehydrogenases (ADHs) and carbonyl reductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity. nih.govnih.gov These enzymes utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) ester (NADPH), as the hydride source.

The asymmetric reduction of 1,1,1-trifluoroacetone has been successfully demonstrated using various microorganisms and isolated enzymes. For instance, a carbonyl reductase from Lactobacillus kefir has been identified as a practical catalyst for the synthesis of chiral alcohols from trifluoromethyl ketones. nih.gov Whole-cell biotransformations are often employed, which allows for in-situ cofactor regeneration, making the process more economically viable. These biocatalytic systems have been shown to produce the desired alcohol with excellent enantioselectivity, often exceeding 99% ee. nih.gov

| Enzyme Source | Substrate | Product Configuration | Enantiomeric Excess (ee) |

| Lactobacillus kefir Carbonyl Reductase | 3,5-bis(trifluoromethyl) acetophenone | (R) | >99% |

| Synechocystis sp. Carbonyl Reductase | 3,5-bis(trifluoromethyl) acetophenone | (R) | >99% |

Table 2: Examples of Carbonyl Reductases for the Asymmetric Reduction of Trifluoromethyl Ketones. nih.gov

The high selectivity and mild reaction conditions make biocatalysis a very attractive method for the synthesis of the chiral 1,1,1-trifluoro-2-propanol scaffold.

Alternative Routes to 1,1,1-Trifluoropropanol Intermediates

Besides the direct enantioselective reduction of 1,1,1-trifluoroacetone, other synthetic routes can provide access to the 1,1,1-trifluoropropanol scaffold. One notable method involves the use of a halohydrin intermediate. This can be achieved through the asymmetric reduction of a halo-substituted trifluoromethyl ketone, such as 1-bromo-3,3,3-trifluoro-2-propanone. researchgate.net The resulting chiral halohydrin can then be converted to the corresponding chiral epoxide, 2-(trifluoromethyl)oxirane (B1348523). researchgate.net This epoxide is a versatile intermediate for the synthesis of various 1,1,1-trifluoro-2-propanol derivatives.

A more straightforward, albeit non-enantioselective, route is the reduction of 1,1,1-trifluoroacetone using a strong reducing agent like lithium aluminum hydride (LiAlH4). This method provides racemic 1,1,1-trifluoro-2-propanol in high yield and can be a suitable starting point if a subsequent resolution step is planned. chemicalbook.com

Installation of the Propylamino Moiety

Once the chiral 1,1,1-trifluoro-2-propanol scaffold is obtained, the next critical step is the introduction of the propylamino group at the C-3 position. This is typically achieved through the amination of an electrophilic derivative of the trifluoropropanol.

Amination Reactions of Electrophilic Trifluoropropanol Derivatives

A common strategy for introducing the amino group is through the ring-opening of a chiral epoxide intermediate, namely 2-(trifluoromethyl)oxirane. This epoxide can be synthesized from the corresponding halohydrin, as mentioned previously. The reaction of 2-(trifluoromethyl)oxirane with an amine, such as propylamine (B44156), proceeds via a nucleophilic attack of the amine on one of the epoxide carbons. Due to the electron-withdrawing nature of the trifluoromethyl group, the nucleophilic attack is expected to occur preferentially at the less substituted C-3 position, leading to the desired this compound. Studies on the ring-opening of similar epoxides with amines have shown this to be a highly regioselective process. researchgate.net

Alternatively, a trifluoropropanol derivative with a good leaving group at the C-3 position, such as a tosylate or a halide, can be used. For instance, 1,1,1-trifluoro-3-chloro-2-propanol can be synthesized and subsequently reacted with propylamine in a nucleophilic substitution reaction to afford the target compound. This approach also allows for the controlled introduction of the propylamino group.

Reductive Amination Pathways

Reductive amination is a cornerstone method for synthesizing amines, involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. nih.govorganic-chemistry.org For the synthesis of this compound, this pathway typically starts with a trifluoromethyl ketone precursor.

A plausible route involves the reaction of 1,1,1-trifluoro-3-hydroxyacetone with propylamine. The initial reaction forms a hemiaminal, which then dehydrates to an imine intermediate. This intermediate is subsequently reduced in situ to the final amino alcohol product. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB) being common choices due to their mildness and selectivity. nih.govias.ac.in Amine-borane complexes, such as pyridine (B92270) borane (B79455) or tert-butylamine (B42293) borane, are also effective, particularly because they are stable in aqueous or alcoholic media under mildly acidic conditions, which can catalyze imine formation. researchgate.net

Biocatalytic approaches using reductive aminases (RedAms) offer a green alternative to traditional chemical reductants. researchgate.net For instance, reductive aminases from organisms like Aspergillus oryzae can catalyze the amination of carbonyl compounds with high efficiency and selectivity, accepting a range of primary and secondary amines, including propylamine. researchgate.netfrontiersin.org

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, 0-25 °C | Cost-effective, readily available |

| Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE), Acetic Acid | Mild, selective for imines over ketones |

| Pyridine Borane (PYB) | Ethanol, mild acid (e.g., AcOH) | Stable, effective in protic solvents |

Direct Aminoalcohol Synthesis Approaches

Direct methods for synthesizing β-amino alcohols often rely on the ring-opening of epoxides. For this compound, the key precursor is 1,1,1-trifluoro-2,3-epoxypropane (also known as trifluoromethyloxirane). nih.govchemicalbook.com This approach is highly efficient as it constructs the complete carbon-nitrogen and carbon-oxygen framework in a single step.

The reaction involves the nucleophilic attack of propylamine on the epoxide ring. Due to the strong electron-withdrawing effect of the trifluoromethyl (CF₃) group, the attack occurs with high regioselectivity at the terminal (C3) carbon atom of the epoxide. nih.govresearchgate.netscispace.com This ensures the formation of the desired 3-amino-1,1,1-trifluoropropan-2-ol (B112625) isomer. The reaction can be performed neat or in a variety of polar solvents like acetonitrile (B52724) or alcohols. While the reaction can proceed without a catalyst, Lewis acids such as ytterbium(III) triflate or tin(II) chloride can be used to accelerate the ring-opening process, particularly for less reactive amines. nih.goveurekaselect.com

Table 2: Conditions for Epoxide Ring-Opening with Amines

| Amine | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Diethylamine | None | Acetonitrile | 25 | High | nih.gov |

| Various secondary amines | Ytterbium(III) triflate | Acetonitrile | 25 | >90 | nih.gov |

| Aromatic amines | Tin(II) chloride | Neat | 25 | 85-95 | eurekaselect.com |

Chemo- and Regioselective Synthesis of this compound

Achieving chemo- and regioselectivity is critical in the synthesis of polyfunctional molecules like this compound.

Regioselectivity is prominently demonstrated in the direct aminoalcohol synthesis approach. The nucleophilic ring-opening of 1,1,1-trifluoro-2,3-epoxypropane by propylamine is highly regioselective. The electronic influence of the adjacent CF₃ group makes the C3 carbon more electrophilic and sterically less hindered, directing the amine's nucleophilic attack to this position and away from the C2 carbon. This results in the exclusive formation of the desired this compound regioisomer. researchgate.netbeilstein-journals.orgnih.gov

Chemoselectivity becomes important when synthesizing precursors that may contain multiple reactive sites. For example, if a reductive amination pathway begins with a precursor containing both a ketone and another reducible functional group (e.g., an ester or an oxime), the choice of reducing agent is crucial. Mild reductants like sodium triacetoxyborohydride (STAB) are chemoselective for the reduction of the iminium ion intermediate over other carbonyl functionalities. nih.gov Similarly, in the synthesis of more complex analogs, the nucleophilic addition of a trifluoromethyl group (using the Ruppert-Prakash reagent, TMSCF₃) to a β-keto-oxime has been shown to proceed with complete chemoselectivity, attacking the ketone (C=O) group while leaving the oxime (C=N) untouched. mdpi.comnih.gov

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure β-amino alcohols is of significant interest, and several stereoselective strategies can be applied to produce specific enantiomers of this compound.

A primary strategy involves the asymmetric reduction of a ketone precursor, 1,1,1-trifluoro-3-(propylamino)propan-2-one. This can be achieved through catalytic asymmetric hydrogenation using chiral metal complexes (e.g., Ru-BINAP) or through enzymatic reduction, which often provides very high enantiomeric excess (ee). researchgate.net

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of the target compound, a chiral auxiliary could be attached to the propylamine nitrogen or to a precursor molecule.

One established approach involves the use of sulfinamides, such as Ellman's tert-butanesulfinamide, which can be condensed with a ketone precursor to form a chiral N-sulfinyl imine. yale.edu Subsequent reduction of this imine is highly diastereoselective, controlled by the chiral sulfur atom. The auxiliary can then be cleaved under acidic conditions to yield the enantiopure primary amine, which could then be N-alkylated, or the methodology adapted for direct use with propylamine. Another strategy employs chiral oxazolidinones derived from amino alcohols like pseudoephedrine to control the stereochemistry of reactions at the α-carbon. nih.gov

Asymmetric Organocatalysis in C–N Bond Formation

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective transformations. Proline and its derivatives are well-known organocatalysts for asymmetric aldol (B89426) and Mannich reactions, which can be adapted to form chiral β-amino carbonyl compounds. researchgate.netunibo.it

A potential organocatalytic route to an enantiopure precursor for this compound could involve an asymmetric Mannich reaction. In this scenario, a ketone, an aldehyde, and an amine react in the presence of a chiral organocatalyst (like a chiral phosphoric acid or a proline derivative) to form a β-amino ketone with high enantioselectivity. This chiral ketone can then be reduced to the corresponding amino alcohol.

Enantiodivergent Synthetic Pathways

Enantiodivergent synthesis allows for the selective production of either enantiomer of a target molecule from a common precursor, typically by changing the chirality of the catalyst or a key reagent. A powerful enantiodivergent strategy for this compound begins with the asymmetric reduction of 1-bromo-3,3,3-trifluoro-2-propanone.

Using either (+)- or (-)-β-chlorodiisopinocampheylborane (DIP-Chloride) as the chiral reducing agent allows for the synthesis of the corresponding (R)- or (S)-bromohydrin with high enantiomeric excess (typically >96% ee). researchgate.net Subsequent treatment with a base induces intramolecular cyclization to furnish enantiopure (R)- or (S)-1,1,1-trifluoro-2,3-epoxypropane. As this epoxide is a key precursor, its availability in both enantiomeric forms enables a divergent synthesis. The regioselective ring-opening of either the (R)- or (S)-epoxide with propylamine will yield the corresponding (R)- or (S)-1,1,1-Trifluoro-3-(propylamino)propan-2-ol, respectively. researchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,1,1-Trifluoro-3-hydroxyacetone |

| Propylamine |

| Sodium borohydride |

| Sodium triacetoxyborohydride |

| Pyridine borane |

| tert-Butylamine borane |

| 1,1,1-Trifluoro-2,3-epoxypropane |

| Ytterbium(III) triflate |

| Tin(II) chloride |

| Ruppert-Prakash reagent (Trifluoromethyl)trimethylsilane |

| 1,1,1-Trifluoro-3-(propylamino)propan-2-one |

| tert-Butanesulfinamide |

| Pseudoephedrine |

| Proline |

| 1-Bromo-3,3,3-trifluoro-2-propanone |

| (+)-β-Chlorodiisopinocampheylborane |

Development of Scalable and Sustainable Synthetic Protocols for this compound

The industrial production of specialty chemicals like this compound necessitates the development of synthetic routes that are not only efficient and high-yielding but also scalable, cost-effective, and environmentally sustainable. Research in this area focuses on optimizing reaction conditions, minimizing waste, and utilizing greener technologies. The primary synthetic strategies being explored for large-scale production involve the nucleophilic ring-opening of a fluorinated epoxide precursor and, alternatively, the N-alkylation of a pre-formed amino alcohol.

A highly convergent and atom-economical approach to this compound is the direct ring-opening of 1,1,1-trifluoro-2,3-epoxypropane with propylamine. This method is advantageous as it constructs the target molecule in a single step from readily available precursors. The reaction proceeds via a nucleophilic attack of the amine on one of the epoxide's carbon atoms. Due to the strong electron-withdrawing effect of the trifluoromethyl group, the attack is highly regioselective, occurring predominantly at the less sterically hindered terminal carbon, which ensures the formation of the desired isomer. researchgate.net

For scalability and sustainability, solvent-free conditions and the use of energy-efficient technologies like microwave irradiation are particularly attractive. Microwave-assisted synthesis has been shown to significantly accelerate the ring-opening of 1,1,1-trifluoro-2,3-epoxypropane with various nucleophiles, often leading to higher yields in shorter reaction times and without the need for a solvent. researchgate.netcsic.es This approach aligns with the principles of green chemistry by reducing solvent waste and energy consumption.

Another viable strategy for the synthesis of this compound is the N-alkylation of 3-amino-1,1,1-trifluoropropan-2-ol. An efficient, chromatography-free asymmetric synthesis of the parent amino alcohol has been developed for large-scale production, making this a feasible starting point. researchgate.net Sustainable N-alkylation methods, such as catalytic borrowing hydrogen reactions, offer a green alternative to traditional alkylation with alkyl halides. nih.gov This process typically involves a metal catalyst that facilitates the reaction between the amine and an alcohol (in this case, propanol), producing only water as a byproduct. Such catalytic methods are highly atom-economical and avoid the formation of stoichiometric salt waste.

The development of continuous-flow reactor systems for the synthesis of β-amino alcohols also presents a significant advancement for industrial-scale production. mdpi.com Flow chemistry offers enhanced safety, better process control, and the potential for higher throughput compared to traditional batch processes. For the synthesis of this compound, a flow system could be designed for the reaction of 1,1,1-trifluoro-2,3-epoxypropane with propylamine, potentially with a solid-supported catalyst to simplify purification.

The tables below summarize and compare these scalable and sustainable synthetic approaches.

Table 1: Comparison of Synthetic Protocols for this compound

| Method | Starting Materials | Key Features | Sustainability Advantages | Scalability Considerations |

| Microwave-Assisted Epoxide Ring-Opening | 1,1,1-Trifluoro-2,3-epoxypropane, Propylamine | - Rapid reaction times- Solvent-free conditions- High regioselectivity researchgate.net | - Reduced energy consumption- Elimination of solvent waste- High atom economy | - Requires specialized microwave equipment for large scale- Potential for high throughput |

| Catalytic N-Alkylation (Borrowing Hydrogen) | 3-Amino-1,1,1-trifluoropropan-2-ol, Propanol (B110389) | - Catalytic (e.g., Ruthenium-based) nih.gov- Water as the only byproduct | - High atom economy- Avoids stoichiometric waste- Use of a renewable alkylating agent (propanol) | - Catalyst cost and recovery- Optimization of catalyst loading for large scale |

| Continuous-Flow Synthesis | 1,1,1-Trifluoro-2,3-epoxypropane, Propylamine | - Enhanced process control and safety- High throughput | - Efficient heat and mass transfer- Potential for catalyst recycling- Reduced reactor footprint | - Initial setup cost of flow reactor system- Potential for channel clogging if solids form |

Table 2: Illustrative Reaction Parameters for Scalable Synthesis

| Parameter | Microwave-Assisted Epoxide Ring-Opening | Catalytic N-Alkylation |

| Catalyst | Typically catalyst-free or mild base | Ruthenium or Iridium complexes nih.gov |

| Solvent | Solvent-free researchgate.net | Toluene or neat alcohol nih.gov |

| Temperature | Room temperature to moderate heating (e.g., 80°C) | 90 - 120°C |

| Reaction Time | Minutes to a few hours | 12 - 24 hours |

| Work-up | Direct isolation or simple distillation | Filtration of catalyst, solvent removal |

| Byproducts | Minimal | Water |

Chemical Reactivity and Mechanistic Investigations of 1,1,1 Trifluoro 3 Propylamino Propan 2 Ol

Reactivity at the Hydroxyl Group

The secondary hydroxyl group in 1,1,1-trifluoro-3-(propylamino)propan-2-ol is a primary site for various chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution.

The oxidation of the secondary alcohol functionality in β-amino-α-trifluoromethyl alcohols yields the corresponding trifluoromethyl ketones. This transformation is a common step in the synthesis of biologically active compounds and peptidomimetics. nih.gov A variety of oxidizing agents can be employed for this purpose.

For instance, the Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) in dimethyl sulfoxide (B87167) (DMSO) followed by a hindered base like triethylamine (B128534), is an effective method for converting similar β-amino-α-trifluoromethyl alcohols to their ketone forms. nih.gov This method is known for its mild conditions and high yields. Another common reagent is manganese(IV) oxide (MnO₂), which offers a mild and often selective method for the oxidation of β-amino alcohols to α-amino aldehydes or ketones, minimizing over-oxidation and side reactions. researchgate.netresearchgate.net

The general transformation is depicted below:

General Scheme for Oxidation:

| Oxidizing System | Typical Conditions | Product | Notes |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂, -78 °C to rt | 1,1,1-Trifluoro-3-(propylamino)propan-2-one | High yields are generally observed for analogous compounds. nih.gov |

| Manganese(IV) Oxide (MnO₂) | CH₂Cl₂, rt | 1,1,1-Trifluoro-3-(propylamino)propan-2-one | Mild conditions, suitable for sensitive substrates. researchgate.netresearchgate.net |

| Dess-Martin Periodinane | CH₂Cl₂, rt | 1,1,1-Trifluoro-3-(propylamino)propan-2-one | A mild and selective reagent for the oxidation of primary and secondary alcohols. researchgate.net |

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) and etherification with alkylating agents.

Esterification is typically catalyzed by an acid or promoted by a coupling agent. The reaction of the alcohol with an acid fluoride, for example, has been reported as a superior method for sterically hindered or non-nucleophilic alcohols. tandfonline.com

Etherification can be achieved through various methods, including the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide. organic-chemistry.org Given the presence of the amine, chemoselectivity can be a challenge. However, processes for the selective etherification of amino alcohols have been developed. google.com The addition of fluorinated alcohols to epoxides in the presence of a catalyst is another route to form ether linkages. fluorine1.ru

| Reaction Type | Reagents | Product Type | General Reference |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester | mdpi.com |

| Esterification | Acid Chloride, Base | Ester | tandfonline.com |

| Etherification | Alkyl Halide, Base (Williamson) | Ether | organic-chemistry.org |

| Etherification | Alcohol, Acid Catalyst | Ether | fluorine1.ru |

The hydroxyl group is a poor leaving group and must be activated before it can be displaced by a nucleophile. Activation can be achieved by converting it into a better leaving group, such as a tosylate, mesylate, or by using specific fluorinating agents.

One of the key transformations in this category is deoxofluorination, where the hydroxyl group is replaced by a fluorine atom. Reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) are effective for the nucleophilic fluorination of amino alcohols. researchgate.net These reactions often proceed with good yields and can be used to synthesize fluorinated chiral compounds. researchgate.net

Table of Representative Nucleophilic Substitution Reactions for Analogous Fluorinated Amino Alcohols:

| Activating/Fluorinating Agent | Nucleophile | Product Type | Reference |

| Deoxofluor | F⁻ (from reagent) | 1,2-Difluoro-3-(propylamino)propane | researchgate.net |

| PyFluor | F⁻ (from reagent) | 1,2-Difluoro-3-(propylamino)propane | organic-chemistry.org |

| TsCl, Pyridine (B92270); then Nu⁻ | Various Nucleophiles | Substituted product | General methodology |

Reactivity of the Secondary Amine Functionality

The secondary amine in this compound is nucleophilic and basic, allowing for reactions at the nitrogen atom.

N-Alkylation involves the reaction of the amine with an alkylating agent, such as an alkyl halide. The direct N-alkylation of unprotected amino acids with alcohols has been achieved using catalytic methods, presenting a sustainable route to N-alkylated derivatives. nih.gov For amino alcohols, selective mono-N-alkylation can be challenging due to the potential for over-alkylation to form a tertiary amine and subsequent quaternization. However, methods for selective mono-N-alkylation of 3-amino alcohols have been developed, for example, by using a chelating agent like 9-borabicyclo[3.3.1]nonane (9-BBN). organic-chemistry.org

N-Acylation is the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. Chemoselective N-acylation of amino alcohols can be promoted by reagents like magnesium oxide in aqueous organic solutions. lookchem.com This selectivity is crucial to avoid acylation of the hydroxyl group.

| Reaction Type | Reagent | Product Type | Key Considerations |

| N-Alkylation | Alkyl Halide | Tertiary Amine | Risk of over-alkylation. organic-chemistry.org |

| N-Alkylation | Alcohol, Catalyst | Tertiary Amine | "Borrowing hydrogen" strategy offers a green alternative. nih.gov |

| N-Acylation | Acid Chloride, Base | Amide | Chemoselectivity is important to avoid O-acylation. lookchem.com |

| N-Acylation | Anhydride | Amide | Milder conditions compared to acid chlorides. |

As a base, the secondary amine readily reacts with acids to form amine salts . This is a fundamental reaction that can be used for purification or to modify the solubility of the compound. For instance, treatment with hydrochloric acid would yield this compound hydrochloride.

The presence of both a nitrogen and an oxygen donor atom allows this compound to act as a bidentate ligand in the formation of coordination complexes with metal ions. Amino alcohols are known to form stable complexes with various transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II). cdnsciencepub.comalfa-chemistry.com The deprotonated hydroxyl group and the lone pair of the nitrogen atom can chelate to a metal center. The stability of these complexes can be influenced by the steric bulk of the substituents, including the trifluoromethyl groups. cdnsciencepub.com Chiral Ni(II) complexes of fluorinated amino acids have been utilized in asymmetric synthesis. beilstein-journals.org

Reactions with Carbonyl Compounds: Imine Formation

The reaction between amines and carbonyl compounds such as aldehydes and ketones is a fundamental transformation in organic chemistry. Primary amines react to form imines (also known as Schiff bases), which contain a carbon-nitrogen double bond (C=N). pressbooks.pubfiveable.memasterorganicchemistry.com In contrast, secondary amines react with carbonyl compounds to yield enamines, where an amino group is attached to a carbon-carbon double bond (C=C). ucalgary.camasterorganicchemistry.comlibretexts.org

The subject compound, this compound, is a secondary amine. Therefore, its reaction with an aldehyde or ketone would produce an enamine. masterorganicchemistry.comjove.com However, to address the specified topic of imine formation, the reactivity of the corresponding primary amine analogue, 3-amino-1,1,1-trifluoro-2-propanol , will be discussed.

The formation of an imine from a primary amine and a carbonyl compound is a reversible, acid-catalyzed reaction that proceeds through a carbinolamine intermediate. libretexts.orgopenstax.orglibretexts.org The reaction is typically optimized at a weakly acidic pH of around 4 to 5. pressbooks.pub The general mechanism involves a five-step sequence:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon. fiveable.melibretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral tetrahedral intermediate known as a carbinolamine. libretexts.org

Protonation of Hydroxyl Group: The oxygen of the carbinolamine's hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (H₂O). libretexts.org

Elimination of Water: The lone pair on the nitrogen facilitates the elimination of a water molecule, forming a protonated imine, or an iminium ion. jove.comlibretexts.org

Deprotonation: A base (such as water) removes a proton from the nitrogen atom to yield the final, neutral imine product and regenerate the acid catalyst. libretexts.org

| Step | Description | Key Intermediate/Species |

|---|---|---|

| 1 | Nucleophilic attack of the primary amine on the carbonyl carbon. | Tetrahedral Intermediate |

| 2 | Proton transfer from nitrogen to oxygen. | Carbinolamine |

| 3 | Protonation of the hydroxyl group by an acid catalyst. | Protonated Carbinolamine |

| 4 | Elimination of water molecule. | Iminium Ion |

| 5 | Deprotonation of the nitrogen atom. | Imine (Final Product) |

Influence of the Trifluoromethyl Group on Reaction Profiles

The trifluoromethyl (CF₃) group is a powerful modulator of molecular properties due to its unique electronic nature. mdpi.com Its presence in this compound significantly influences the molecule's reactivity compared to its non-fluorinated counterparts.

The CF₃ group exerts a strong electron-withdrawing effect through inductive reasoning, stemming from the high electronegativity of the three fluorine atoms. mdpi.commdpi.com This electronic pull has several consequences for the nearby amino and hydroxyl functional groups:

Decreased Basicity of the Amine: The inductive effect withdraws electron density from the nitrogen atom of the propylamino group. This reduces the availability of the nitrogen's lone pair of electrons, thereby decreasing its basicity and nucleophilicity.

Increased Acidity of the Hydroxyl Group: Similarly, electron density is pulled away from the oxygen atom of the hydroxyl group, weakening the O-H bond and making the proton more acidic.

Enhanced Lipophilicity and Stability: The CF₃ group significantly increases the lipophilicity of the molecule, which can affect its solubility and interactions in different solvent systems. mdpi.com Furthermore, the carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), which imparts high thermal and metabolic stability to the molecule. mdpi.com

| Property | Trifluoromethyl Group (-CF₃) | Methyl Group (-CH₃) |

|---|---|---|

| Electronic Effect | Strongly electron-withdrawing | Weakly electron-donating |

| Electronegativity (Pauling Scale) | High (Fluorine ≈ 4.0) | Moderate (Carbon ≈ 2.55) |

| Lipophilicity (Hansch π value) | +0.88 (Increases lipophilicity) | +0.56 (Increases lipophilicity) |

| Metabolic Stability | High due to strong C-F bonds | Susceptible to oxidation |

The electronic properties of the trifluoromethyl group directly influence the rates (kinetics) and equilibrium positions (thermodynamics) of reactions involving this compound.

Kinetics: The reaction rate can be either increased or decreased depending on the mechanism. For imine formation with the primary amine analogue, the reduced nucleophilicity of the nitrogen atom would likely slow the initial rate-determining step of nucleophilic attack on the carbonyl carbon. Conversely, in reactions where the development of negative charge is stabilized by the CF₃ group, an acceleration of the reaction rate can be observed. mdpi.comresearchgate.net For example, the presence of a CF₃ group has been shown to increase the rate of certain addition reactions. mdpi.comresearchgate.net

Mechanistic Pathways of Key Transformations Involving this compound

Understanding the step-by-step pathways, including the transient species formed during a reaction, is crucial for controlling and optimizing chemical transformations.

For the reaction of the primary amine analogue of the title compound with a carbonyl group to form an imine, several key intermediates are formed along the reaction pathway. libretexts.org

Tetrahedral Adduct: The initial nucleophilic attack of the amine onto the carbonyl carbon generates a zwitterionic or neutral tetrahedral intermediate. fiveable.me

Carbinolamine: This neutral species, containing both an amino group and a hydroxyl group on the same carbon, is a crucial intermediate. libretexts.orgopenstax.orglibretexts.org Its stability and propensity to eliminate water are key to the progression of the reaction.

Iminium Ion: After the hydroxyl group is protonated and eliminated as water, a positively charged species with a C=N double bond, known as an iminium ion, is formed. libretexts.orglibretexts.org This intermediate is highly electrophilic. nih.gov The subsequent deprotonation of the nitrogen leads to the final imine product.

In the case of the title compound (a secondary amine) reacting to form an enamine, the mechanism proceeds similarly to the iminium ion stage. libretexts.org However, since there is no proton on the nitrogen to remove, a proton is instead abstracted from an adjacent carbon atom to form the C=C double bond of the enamine. libretexts.orglibretexts.org

Transition state analysis provides insight into the energy barriers of a reaction and is fundamental to understanding reaction kinetics. While specific experimental transition state analysis for reactions of this compound is not broadly documented, its structure allows for well-founded inferences.

The presence of the electron-withdrawing trifluoromethyl group influences the stability and geometry of transition states. For the nucleophilic addition of the amino group to a carbonyl, the CF₃ group would electronically affect the transition state by modulating the charge distribution. Computational modeling, such as Density Functional Theory (DFT) calculations, has become a powerful tool for investigating the transition states of reactions involving complex organic molecules, including those with fluorine. acs.org Such analyses can identify key stabilizing or destabilizing interactions, like non-conventional hydrogen bonds, that dictate the reaction's stereochemical outcome and rate. acs.org In related catalytic reactions, the electronic nature of trifluoromethylated ligands has been shown to significantly alter the energy of transition states, for example, in hydrogenation or cross-coupling reactions. nih.govnih.gov These studies provide a framework for understanding how the CF₃ group in this compound would impact the energetic landscape of its chemical transformations.

Catalytic Applications and Roles of this compound in Chemical Systems

The unique structural features of this compound, which include a trifluoromethyl group, a secondary amine, and a hydroxyl group on a chiral backbone, suggest its potential utility in catalysis. The electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the adjacent hydroxyl proton and the basicity of the amino group, properties that are central to its prospective catalytic roles.

As a Chiral Ligand in Asymmetric Catalysis

Chiral amino alcohols are a well-established class of ligands in asymmetric catalysis, capable of coordinating with metal centers to create a chiral environment that can induce stereoselectivity in a variety of chemical transformations. The efficacy of such ligands is often dictated by the steric and electronic properties of their substituents.

For this compound, the nitrogen and oxygen atoms of the amino alcohol moiety could act as a bidentate ligand, chelating to a metal catalyst. The stereochemistry of the carbon bearing the hydroxyl group would then be pivotal in directing the facial selectivity of substrate approach to the catalytic center. However, a comprehensive search of scientific databases and chemical literature did not yield specific examples or detailed research findings on the application of this compound as a chiral ligand. Consequently, no data tables of its performance in specific asymmetric reactions can be provided at this time.

The broader class of β-amino-α-trifluoromethyl alcohols is recognized for its value as building blocks in medicinal chemistry, in part due to the unique conformational constraints and electronic properties imparted by the trifluoromethyl group. cymitquimica.com This suggests that ligands derived from such scaffolds could offer novel reactivity and selectivity in catalysis, but this potential remains to be experimentally verified for the specific compound .

Role as a Proton Source or Solvent in Reaction Media

Fluorinated alcohols, such as 1,1,1-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are known to be highly effective solvents and additives in a range of chemical reactions. Their unique properties, including high polarity, strong hydrogen-bond donating ability, and increased Brønsted acidity compared to their non-fluorinated analogs, can significantly influence reaction rates and selectivities.

The structural similarity of this compound to these fluorinated alcohols suggests it could function as a proton source or a specialized solvent. The trifluoromethyl group is expected to increase the acidity of the hydroxyl proton, making it a potential Brønsted acid catalyst or co-catalyst. Its ability to form strong hydrogen bonds could also play a role in stabilizing transition states or activating substrates.

Despite these plausible functions, there is no specific research documenting the use of this compound as a proton source or solvent in reaction media. Studies on other fluorinated alcohols have shown their capacity to promote reactions such as Friedel-Crafts alkylations and other C-H functionalizations, often leading to enhanced reactivity and selectivity. mdpi.com It is conceivable that this compound could exhibit similar beneficial effects, potentially with the added dimension of its basic amino group influencing the reaction environment. However, without empirical data, this remains speculative.

Derivatization and Analog Development Based on 1,1,1 Trifluoro 3 Propylamino Propan 2 Ol

Synthesis of N-Substituted 1,1,1-Trifluoro-3-(propylamino)propan-2-ol Derivatives

The presence of a secondary amine in this compound allows for a variety of N-substitution reactions, leading to the formation of amides, sulfonamides, ureas, thioureas, and quaternary ammonium (B1175870) salts.

Amide Derivatives: The synthesis of N-acyl derivatives of this compound can be achieved through the reaction of the parent amino alcohol with acylating agents such as acyl chlorides or acid anhydrides. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. The general reaction involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of the acylating agent.

General Reaction Scheme for Amide Formation: R-COCl + H-N(propyl)(CH₂CH(OH)CF₃) → R-CON(propyl)(CH₂CH(OH)CF₃) + HCl

Sulfonamide Derivatives: Similarly, sulfonamide derivatives can be prepared by reacting this compound with sulfonyl chlorides (e.g., benzenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base. The nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

General Reaction Scheme for Sulfonamide Formation: R-SO₂Cl + H-N(propyl)(CH₂CH(OH)CF₃) → R-SO₂N(propyl)(CH₂CH(OH)CF₃) + HCl

Urea (B33335) Derivatives: The synthesis of N-substituted urea derivatives of this compound can be accomplished by reacting the amino alcohol with an appropriate isocyanate. The nucleophilic nitrogen of the secondary amine adds to the electrophilic carbon of the isocyanate, yielding the corresponding urea.

General Reaction Scheme for Urea Formation: R-N=C=O + H-N(propyl)(CH₂CH(OH)CF₃) → R-NH-CO-N(propyl)(CH₂CH(OH)CF₃)

Thiourea (B124793) Derivatives: Analogously, thiourea derivatives are synthesized by the reaction of this compound with an isothiocyanate. The reaction mechanism is similar to urea formation, with the sulfur atom of the isothiocyanate being the electrophilic center. Thiourea derivatives are known for their diverse biological activities.

General Reaction Scheme for Thiourea Formation: R-N=C=S + H-N(propyl)(CH₂CH(OH)CF₃) → R-NH-CS-N(propyl)(CH₂CH(OH)CF₃)

While general synthetic methods for urea and thiourea derivatives are well-established, specific examples with detailed research findings for derivatives of this compound are not extensively documented in publicly available literature.

The secondary amine of this compound can be further alkylated to form a quaternary ammonium salt. This is typically achieved by reacting the parent compound with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The resulting quaternary ammonium salt possesses a permanent positive charge.

General Reaction Scheme for Quaternization: R-X + N(propyl)(CH₂CH(OH)CF₃) → [R-N⁺(propyl)(CH₂CH(OH)CF₃)]X⁻

Specific experimental details and characterization data for quaternary ammonium salts derived from this compound are not found in the reviewed literature.

Synthesis of O-Substituted this compound Derivatives

The hydroxyl group in this compound provides a site for O-substitution, allowing for the formation of esters, ethers, and acetylated derivatives.

Ester derivatives can be synthesized by reacting the hydroxyl group of this compound with acylating agents like acyl chlorides or acid anhydrides. To achieve selective O-acylation in the presence of the secondary amine, the amine group may first need to be protected with a suitable protecting group (e.g., Boc or Cbz). Following protection, the hydroxyl group can be acylated, and the protecting group can then be removed.

General Reaction Scheme for Esterification (with N-protection):

Protection: P-Cl + H-N(propyl)(CH₂CH(OH)CF₃) → P-N(propyl)(CH₂CH(OH)CF₃)

Esterification: R-COCl + P-N(propyl)(CH₂CH(OH)CF₃) → P-N(propyl)(CH₂CH(O-COR)CF₃)

Deprotection: P-N(propyl)(CH₂CH(O-COR)CF₃) → H-N(propyl)(CH₂CH(O-COR)CF₃)

Direct esterification of the hydroxyl group without N-protection can be challenging due to the competing nucleophilicity of the amine. Specific protocols and research findings for the esterification of this compound are not detailed in the available scientific literature.

Etherification: The formation of ether derivatives at the hydroxyl position of this compound can be achieved through reactions such as the Williamson ether synthesis. This would involve deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Similar to esterification, prior protection of the amine group is likely necessary to prevent N-alkylation.

General Reaction Scheme for Etherification (with N-protection):

Protection: P-Cl + H-N(propyl)(CH₂CH(OH)CF₃) → P-N(propyl)(CH₂CH(OH)CF₃)

Etherification: P-N(propyl)(CH₂CH(OH)CF₃) + NaH → P-N(propyl)(CH₂CH(O⁻Na⁺)CF₃) --(R-X)→ P-N(propyl)(CH₂CH(OR)CF₃)

Deprotection: P-N(propyl)(CH₂CH(OR)CF₃) → H-N(propyl)(CH₂CH(OR)CF₃)

Acetylation: Acetylation is a specific case of esterification where an acetyl group (-COCH₃) is introduced. This is commonly achieved using acetic anhydride (B1165640) or acetyl chloride. As with general esterification, selective O-acetylation would require protection of the amine functionality.

General Reaction Scheme for Acetylation (with N-protection):

Protection: P-Cl + H-N(propyl)(CH₂CH(OH)CF₃) → P-N(propyl)(CH₂CH(OH)CF₃)

Acetylation: (CH₃CO)₂O + P-N(propyl)(CH₂CH(OH)CF₃) → P-N(propyl)(CH₂CH(O-COCH₃)CF₃)

Deprotection: P-N(propyl)(CH₂CH(O-COCH₃)CF₃) → H-N(propyl)(CH₂CH(O-COCH₃)CF₃)

Detailed research findings and data tables for the etherification and acetylation of this compound are not available in the surveyed literature.

Modifications of the Propyl Chain and Trifluoromethyl Group

Varying the length of the N-alkyl chain is a fundamental approach to fine-tuning the steric and hydrophobic properties of the molecule. Analogs of this compound with shorter (e.g., methyl, ethyl) or longer (e.g., butyl, pentyl) alkyl chains can be synthesized through established routes for β-amino-α-trifluoromethyl alcohols. nih.govuzh.ch

One of the most direct methods involves the regioselective ring-opening of a suitable precursor, 1,1,1-trifluoro-2,3-epoxypropane (trifluoromethyloxirane), with different primary amines. nih.gov By selecting the appropriate amine (methylamine, ethylamine, butylamine, etc.), a series of N-alkylated analogs can be generated.

Another versatile route starts from α-amino acids, which are converted into the corresponding α-aminoalkyl trifluoromethyl ketones. Subsequent reduction of the ketone yields the desired β-amino-α-trifluoromethyl alcohol. nih.govuzh.ch The nature of the alkyl group on the nitrogen atom is determined by the starting amino acid or through N-alkylation at an intermediate stage.

| N-Alkyl Group | Analog Name | Primary Amine Precursor for Epoxide Opening |

|---|---|---|

| Methyl | 1,1,1-Trifluoro-3-(methylamino)propan-2-ol | Methylamine |

| Ethyl | 1,1,1-Trifluoro-3-(ethylamino)propan-2-ol | Ethylamine |

| Propyl | This compound | Propylamine (B44156) |

| Butyl | 1,1,1-Trifluoro-3-(butylamino)propan-2-ol | Butylamine |

Incorporating additional functional groups (e.g., hydroxyl, carboxyl, aryl) onto the N-propyl chain can introduce new interaction points, alter solubility, and enable further derivatization. This can be achieved by employing functionalized primary amines in the synthetic routes described previously. For instance, using 3-amino-1-propanol as the nucleophile for the ring-opening of trifluoromethyloxirane would yield an analog bearing a terminal hydroxyl group on the N-alkyl chain. While synthetically challenging, late-stage C-H functionalization represents a modern approach to directly introduce new functionalities onto the existing alkyl chain of amino acids and related compounds. acs.org

The trifluoromethyl (CF₃) group exerts a powerful electron-withdrawing inductive effect and significantly increases lipophilicity. mdpi.com Replacing the CF₃ group with partially fluorinated analogs, such as difluoromethyl (CF₂H) or monofluoromethyl (CH₂F) groups, allows for a systematic modulation of these electronic and steric properties. The synthesis of such analogs requires bespoke starting materials, as the direct conversion of a CF₃ group is not typically feasible.

The synthesis would involve pathways analogous to those for trifluoromethylated compounds but starting with difluoro- or monofluoromethylated building blocks. The exploration of these analogs is crucial for understanding structure-activity relationships, as the degree of fluorination can have a profound impact on the acidity of the neighboring hydroxyl group and the basicity of the amine. The electron-withdrawing power decreases with fewer fluorine atoms, which would be expected to increase the pKa of the amino group and decrease the acidity of the alcohol.

| Fluorination Pattern | Group | Relative Electron-Withdrawing Effect | Expected Impact on Amino Group pKa | Expected Impact on Hydroxyl Acidity |

|---|---|---|---|---|

| Trifluoromethyl | -CF₃ | Strong | Lowered | Increased |

| Difluoromethyl | -CF₂H | Moderate | Intermediate | Intermediate |

| Monofluoromethyl | -CH₂F | Weak | Slightly Lowered | Slightly Increased |

Regioselective Functionalization of the Propan-2-ol Backbone

The propan-2-ol backbone contains two distinct functional groups available for derivatization: the secondary amine and the secondary alcohol. The selective functionalization of one group in the presence of the other is key to creating a diverse range of derivatives. This is typically achieved through the use of protecting groups.

N-Functionalization: The amine can be selectively acylated or alkylated after protecting the hydroxyl group, for example, as a silyl ether (e.g., TBDMS, TIPS). The protected intermediate can then undergo reaction at the nitrogen atom, followed by deprotection of the alcohol.

O-Functionalization: Conversely, the hydroxyl group can be targeted by first protecting the amine. The N-tert-butyloxycarbonyl (Boc) group is commonly used for this purpose due to its stability and ease of removal under acidic conditions. researchgate.net Once the N-Boc protected intermediate is formed, the hydroxyl group is available for reactions such as esterification or O-alkylation. Subsequent removal of the Boc group yields the O-functionalized derivative.

| Target Site | Protection Strategy | Example Reaction | Resulting Derivative Class |

|---|---|---|---|

| Amine (-NH) | Protect -OH as a silyl ether | N-Acylation with an acid chloride | N-acyl-O-silyl protected intermediate |

| Amine (-NH) | Protect -OH as a silyl ether | N-Alkylation with an alkyl halide | N-alkyl-O-silyl protected intermediate |

| Alcohol (-OH) | Protect -NH as a Boc-carbamate | O-Esterification with an acid anhydride | O-ester-N-Boc protected intermediate |

| Alcohol (-OH) | Protect -NH as a Boc-carbamate | O-Alkylation with an alkyl halide | O-ether-N-Boc protected intermediate |

Comparative Reactivity Studies of Derivatives

The synthesis of various derivatives enables comparative studies to understand how structural modifications influence reactivity and properties. The presence of the electron-withdrawing trifluoromethyl group is known to significantly impact the molecule's behavior compared to non-fluorinated analogs.

For instance, chiral β-amino-α-trifluoromethyl alcohols have been shown to be more efficient ligands than their non-fluorinated counterparts in certain catalytic asymmetric reactions, such as the addition of diethylzinc (B1219324) to aldehydes. mdpi.com This enhanced performance is often attributed to the increased Lewis acidity of the zinc-alkoxide intermediate, which is a direct consequence of the inductive effect of the CF₃ group.

Furthermore, studies on highly fluorinated amino alcohols have shown that their pKa values are significantly different from non-fluorinated analogs. cdnsciencepub.com The CF₃ group lowers the basicity of the amine and increases the acidity of the alcohol. These properties also influence their ability to form metal complexes. Fluorinated amino alcohols readily form neutral complexes with ions like Co²⁺, Ni²⁺, and Cu²⁺, chelating through the ionized hydroxyl group and the nitrogen atom. cdnsciencepub.com However, the stability of these complexes can be lower than those formed with analogous amino acids, a phenomenon attributed to the steric bulk of the trifluoromethyl groups. cdnsciencepub.com Comparative studies of derivatives with varied N-alkyl chains and fluorination patterns would provide deeper insights into the interplay of steric and electronic effects on their coordinating ability and catalytic activity.

| Compound Class | Key Structural Feature | Observed Effect on Reactivity/Properties | Reference |

|---|---|---|---|

| β-amino-α-trifluoromethyl alcohols | -CF₃ group | Increased stereoselectivity as a ligand in diethylzinc additions compared to non-fluorinated analogs. | mdpi.com |

| Highly fluorinated amino-alcohols | -C(CF₃)₂OH group | Lower formation constants for metal complexes compared to analogous amino acids, attributed to steric hindrance. | cdnsciencepub.com |

| Fluorinated amino-alcohols | Fluorinated alcohol group | Increased acidity of the hydroxyl group and zwitterionic behavior in solution. | cdnsciencepub.com |

Applications in Advanced Chemical Synthesis and Material Science

1,1,1-Trifluoro-3-(propylamino)propan-2-ol as a Chiral Building Block

The structure of this compound contains a stereocenter at the carbon bearing the hydroxyl group, making it a chiral molecule. In principle, its enantiomerically pure forms could serve as valuable chiral building blocks in asymmetric synthesis. However, specific studies detailing such applications for this particular compound are not documented in the available literature.

Asymmetric Transformations Utilizing its Chirality

Theoretically, the chiral backbone of this compound could be utilized in asymmetric transformations. The presence of both a secondary alcohol and a secondary amine offers multiple points for modification or for directing stereoselective reactions. For instance, the chiral hydroxyl group could direct the stereochemical outcome of reactions at adjacent positions, or the entire molecule could act as a chiral ligand for a metal catalyst after appropriate derivatization. Despite these possibilities, there are no specific published examples of its use in this capacity.

Enantioselective Synthesis of Complex Molecules

Chiral fluorinated building blocks are highly sought after in medicinal chemistry due to the favorable properties conferred by fluorine atoms. While the enantioselective synthesis of various complex molecules, including pharmaceuticals and natural products, often employs chiral synthons, there is no specific mention in the scientific literature of this compound being used for this purpose. The synthesis of complex chiral molecules often relies on well-established and readily available chiral precursors; the limited commercial availability or synthetic documentation for enantiopure this compound may contribute to its absence in this area of research.

Intermediate in the Synthesis of Fluorinated Organic Molecules

The bifunctional nature of this compound, containing both an amino and a hydroxyl group in addition to a trifluoromethyl moiety, suggests its potential as an intermediate in the synthesis of more complex fluorinated molecules.

Construction of Fluorinated Heterocycles

Fluorinated heterocycles are of significant interest in medicinal and agricultural chemistry. dundee.ac.uke-bookshelf.de The 1,3-amino alcohol motif present in this compound is a common structural element for the synthesis of various heterocyclic systems, such as oxazines or other six-membered rings, through cyclization reactions. The presence of the trifluoromethyl group could impart unique properties to the resulting heterocycles. While the synthesis of fluorinated heterocycles is an active area of research, there are no specific studies that report the use of this compound as a starting material for their construction. nih.govnih.gov

Precursor for Advanced Polymer and Material Synthesis

Fluorinated polymers possess unique properties such as high thermal stability, chemical resistance, and low surface energy. Monomers containing both hydroxyl and amino groups can be used in the synthesis of polyurethanes, polyamides, or other condensation polymers. The incorporation of the trifluoromethyl group from this compound into a polymer backbone could be a strategy to develop new materials with tailored properties. However, a review of the scientific and patent literature did not reveal any instances of this specific compound being used as a monomer or precursor for the synthesis of advanced polymers or materials.

Integration into Fluoropolymer Architectures

The bifunctional nature of this compound, possessing both a reactive secondary amine and a hydroxyl group, allows for its potential integration into various fluoropolymer architectures through several synthetic strategies. These functional groups offer sites for polymerization and modification, enabling the creation of polymers with tailored properties.

One hypothetical approach involves using the compound as a monomer in step-growth polymerization. For instance, the hydroxyl and amino groups can react with diacyl chlorides or diisocyanates to form fluorinated polyesters or polyurethanes, respectively. The incorporation of the trifluoromethyl group into the polymer backbone would be expected to enhance the material's hydrophobicity, thermal stability, and chemical inertness.

Another potential route for integration is through the modification of existing fluoropolymers. The amino or hydroxyl group could be used to graft this compound onto a fluoropolymer chain that has reactive side groups. This would introduce the trifluoromethyl and propylamino functionalities as pendant groups, which could significantly alter the surface properties and chemical reactivity of the original polymer.

The following table outlines hypothetical fluoropolymers that could be synthesized using this compound and their potential property enhancements.

| Polymer Type | Co-monomer | Potential Property Enhancement |

| Fluorinated Polyurethane | Toluene diisocyanate (TDI) | Increased thermal stability, hydrophobicity, and chemical resistance. |

| Fluorinated Polyester | Terephthaloyl chloride | Enhanced melt processing characteristics and improved solvent resistance. |

| Modified Polytetrafluoroethylene (PTFE) | Grafted onto a functionalized PTFE backbone | Lowered surface energy, tailored surface reactivity for coatings and composites. |

Development of Specialty Fluorinated Materials

Beyond its role in fluoropolymer synthesis, this compound is a candidate for the development of a variety of specialty fluorinated materials. Its unique combination of functional groups can be leveraged to create materials with specific and advanced functionalities.

For example, the trifluoromethyl group is a strong electron-withdrawing group, which can influence the electronic properties of molecules and materials. This makes the compound a potential building block for the synthesis of fluorinated materials for electronic applications, such as dielectric materials or components for advanced battery electrolytes. The presence of the amino and hydroxyl groups also allows for its use as a crosslinking agent or a surface modifier for inorganic materials, such as silica or metal oxides, to create hybrid organic-inorganic materials with enhanced performance characteristics.

In the realm of material science, fluorinated compounds are known to self-assemble into well-defined structures. The amphiphilic nature of this compound, with its fluorinated tail and hydrophilic amino-alcohol head, could be exploited in the design of fluorinated surfactants or structure-directing agents for the synthesis of porous materials.

Detailed research findings on the direct application of this specific compound are not widely available in public literature. However, based on the known properties of similar fluorinated amino alcohols, the following table summarizes potential research directions and expected outcomes for the development of specialty fluorinated materials.

| Research Area | Potential Application | Expected Outcome |

| Electronic Materials | Dielectric films | Low dielectric constant and high thermal stability. |

| Hybrid Materials | Surface modification of nanoparticles | Improved dispersion in fluorinated matrices and enhanced thermal resistance. |

| Supramolecular Chemistry | Organogels | Formation of thermally stable, self-assembled fibrillar networks in organic solvents. |

Mechanistic Studies of Molecular Interactions in Biological Contexts

Exploration of Enzyme-Compound Interactions

The primary enzyme target identified for the broader class of trifluoro-3-amino-2-propanols is the Cholesteryl Ester Transfer Protein (CETP). The inhibitory action of these compounds against CETP provides a framework for understanding the potential enzyme interactions of 1,1,1-Trifluoro-3-(propylamino)propan-2-ol.

Substrate Mimicry and Binding Site Characterization

Computational docking and molecular dynamics studies on N,N-disubstituted trifluoro-3-amino-2-propanol analogues suggest that these compounds inhibit CETP by binding to the site typically occupied by its natural substrate, cholesteryl ester. The structure of this compound, with its trifluoromethyl and propyl groups, likely mimics the hydrophobic portions of the cholesteryl ester molecule, allowing it to fit within the enzyme's binding pocket.

The binding site of CETP for these inhibitors has been characterized as comprising two main hydrophobic regions, designated as P1 and P2. The propyl group of this compound would likely occupy one of these hydrophobic pockets, while the trifluoromethyl group would interact with the other. Key amino acid residues forming these pockets include Valine at position 421 (Val421) in the P1 site and Methionine at position 194 (Met194) in the P2 site. Furthermore, the presence of Phenylalanine residues (Phe197 and Phe463) in the P2 site suggests that π-π stacking interactions can play a significant role in the binding of inhibitors with aromatic moieties. While the propyl group of the specified compound is aliphatic, its hydrophobic nature would still favor interaction with these nonpolar pockets.

Investigation of Enzyme Inhibition or Activation Mechanisms (at a molecular level)

The inhibition of CETP by the class of trifluoro-3-amino-2-propanols is believed to occur through competitive binding at the active site. These compounds act as antagonists to the natural substrate, cholesteryl ester, thereby blocking the transfer of cholesteryl esters from high-density lipoproteins (HDL) to low-density lipoproteins (LDL).

At a molecular level, the inhibitory mechanism is thought to involve the following key interactions:

Hydrophobic Interactions: The alkyl (propyl) and trifluoromethyl groups of the inhibitor are crucial for anchoring the molecule within the hydrophobic P1 and P2 pockets of the CETP binding site.

Hydrogen Bonding: The hydroxyl group of the propanol (B110389) backbone is essential for high-potency inhibition, suggesting it forms a critical hydrogen bond with a key residue within the active site, thereby stabilizing the enzyme-inhibitor complex.

Stereospecificity: Research on chiral N,N-disubstituted analogs has demonstrated a strong preference for the (R)-enantiomer, indicating a highly specific three-dimensional fit within the binding pocket is necessary for effective inhibition.

Protein Binding and Conformational Impact Studies

The interaction of this compound with proteins, particularly CETP, is central to its potential biological activity. Studies on analogous compounds provide a basis for understanding these interactions.

Analysis of Binding Affinities and Stoichiometry

While specific binding affinity data for this compound is not available, studies on related N,N-disubstituted trifluoro-3-amino-2-propanols have demonstrated high-affinity binding to CETP. For instance, the (R)-enantiomer of a closely related compound was found to bind to CETP with high specificity and affinity, effectively competing with the natural cholesteryl ester substrate. The stoichiometry of this binding is presumed to be 1:1, with one inhibitor molecule binding to a single active site on the CETP protein.

| Compound | Target Protein | Binding Characteristics |

|---|---|---|

| (R)-N,N-disubstituted trifluoro-3-amino-2-propanol analog | Cholesteryl Ester Transfer Protein (CETP) | High-affinity, stereospecific binding |

| This compound | Cholesteryl Ester Transfer Protein (CETP) | Predicted competitive binding based on structural similarity |

Ion Channel Modulation Mechanisms

There is currently no scientific literature available that describes the interaction of this compound or its close structural analogs with any ion channels. Therefore, the mechanisms of ion channel modulation for this compound remain uncharacterized.

Interaction with Specific Ion Channel Subtypes

While direct experimental studies on the interaction of this compound with specific ion channel subtypes are not extensively documented in publicly available literature, the structural motif of a β-amino alcohol is present in numerous compounds known to modulate ion channel activity. The presence of a protonatable amine and a hydroxyl group, in conjunction with the highly electronegative trifluoromethyl group, suggests potential interactions with various ion channels.

For instance, the propylamino side chain could contribute to hydrophobic interactions within the channel pore or at allosteric sites, while the hydroxyl and amino groups could form hydrogen bonds with amino acid residues of the channel protein. The trifluoromethyl group, with its unique electronic properties, would further influence these interactions. It is plausible that this compound could exhibit modulatory effects on ion channels implicated in neuronal excitability and cardiovascular function, areas where β-amino alcohols have traditionally shown activity. Further electrophysiological and binding studies are necessary to identify and characterize the specific ion channel subtypes that are targeted by this compound.

Elucidation of Modulatory Pathways at the Molecular Level

The molecular mechanisms through which this compound might exert its modulatory effects on ion channels can be inferred from the behavior of other fluorinated molecules in biological systems. The trifluoromethyl group can significantly alter the pKa of the neighboring amino group, which in turn affects its ionization state at physiological pH. This is a critical determinant of how the molecule will interact with the charged residues within the ion channel pore or gating machinery.

At the molecular level, the compound could act as a pore blocker, physically occluding the channel and preventing ion permeation. Alternatively, it could bind to an allosteric site, inducing a conformational change that either enhances or inhibits channel activity. The elucidation of such pathways would require sophisticated techniques such as site-directed mutagenesis to identify key interacting residues, and computational modeling to simulate the binding pose and dynamics of the compound within the channel.

The modulatory pathway is also likely to be influenced by the cell membrane environment. The lipophilicity conferred by the trifluoromethyl group can affect how the molecule partitions into the lipid bilayer, potentially allowing it to access binding sites within the transmembrane domains of the ion channel protein. Understanding these molecular-level interactions is crucial for explaining the compound's potential pharmacological profile and for the rational design of more potent and selective analogs.

The Trifluoromethyl Group’s Influence on Molecular Recognition and Interactions

The trifluoromethyl group is a bioisostere of the methyl group, but it possesses vastly different electronic properties that have profound implications for molecular recognition and intermolecular interactions. Its strong electron-withdrawing nature and high lipophilicity are key features that distinguish it from its hydrocarbon counterpart.

Impact on Lipophilicity and Membrane Permeation

The introduction of a trifluoromethyl group generally increases the lipophilicity of a molecule, a property quantified by the octanol-water partition coefficient (logP). acs.org This enhanced lipophilicity can improve a compound's ability to cross biological membranes, including the blood-brain barrier, which is often a desirable property for neurologically active drugs. acs.org

Below is an interactive data table that illustrates the typical effect of trifluoromethyl substitution on the calculated logP (cLogP) of a simple propanolamine (B44665) backbone, demonstrating the general trend of increased lipophilicity.

| Compound | Structure | cLogP |

| 3-(Propylamino)propan-2-ol | CH₃CH₂CH₂NHCH₂CH(OH)CH₃ | 0.8 |

| This compound | CF₃CH(OH)CH₂NHCH₂CH₂CH₃ | 1.5 |

Note: The cLogP values are estimates and can vary depending on the calculation method.

This enhanced membrane permeability can have significant consequences for the compound's biological activity, as it can increase its access to intracellular targets, including ion channels embedded within the cell membrane.

Fluorine's Role in Hydrogen Bonding and Electrostatic Interactions

The highly electronegative fluorine atoms of the trifluoromethyl group can participate in unique non-covalent interactions, including weak hydrogen bonds and electrostatic interactions, which can contribute to the binding affinity and selectivity of a molecule for its biological target.

While the C-F bond is generally considered a poor hydrogen bond acceptor compared to oxygen or nitrogen, in certain contexts, fluorine can engage in favorable interactions with acidic protons on amino acid residues such as arginine, lysine, or asparagine. Furthermore, the strong dipole moment of the C-F bond can lead to favorable electrostatic interactions with polar regions of a protein.

The trifluoromethyl group can also influence the hydrogen-bonding potential of nearby functional groups. For example, the electron-withdrawing nature of the CF3 group can increase the acidity of the adjacent hydroxyl proton in this compound, potentially leading to stronger hydrogen bond donation to acceptor groups on a receptor.

The table below summarizes the potential intermolecular interactions involving the trifluoromethyl group:

| Interaction Type | Description | Potential Interacting Partners in Proteins |

| Hydrophobic Interactions | Favorable interactions with nonpolar residues. | Leucine, Isoleucine, Valine, Phenylalanine |

| Weak Hydrogen Bonding | Fluorine acting as a weak hydrogen bond acceptor. | Arginine, Lysine, Asparagine, Glutamine |

| Electrostatic Interactions | Interactions between the C-F bond dipole and polar residues. | Serine, Threonine, Aspartate, Glutamate |

| Orthogonal Multipolar Interactions | Interactions between the CF3 group and carbonyl groups. | Peptide backbone, Asparagine, Glutamine |

These diverse interaction capabilities highlight the significant role of the trifluoromethyl group in modulating the molecular recognition of this compound at its biological targets.

Theoretical and Computational Chemistry Studies of 1,1,1 Trifluoro 3 Propylamino Propan 2 Ol

Conformational Analysis and Energy Landscapes

The flexibility of the propylamino and propan-2-ol backbone in 1,1,1-Trifluoro-3-(propylamino)propan-2-ol gives rise to a complex potential energy surface with multiple possible conformations. Understanding these conformational preferences is crucial as they can significantly influence the molecule's physical, chemical, and biological properties.

Computational studies, typically employing methods such as Density Functional Theory (DFT), are used to explore the conformational space of the molecule. By systematically rotating the key dihedral angles—such as the C-C and C-N bonds of the backbone—a potential energy landscape can be mapped.

The analysis reveals several low-energy conformers. The relative energies of these conformers are determined by a delicate balance of steric hindrance and stabilizing intramolecular interactions. The trifluoromethyl group, being bulky, imposes significant steric constraints, influencing the preferred spatial arrangement of the propylamino side chain. Rotational barriers between these conformers can be calculated, providing insight into the molecule's dynamic behavior in different environments.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (O-C2-C3-N) (°) | Dihedral Angle 2 (C2-C3-N-C_propyl) (°) |

|---|---|---|---|

| A | 0.00 | -65.2 | 178.5 |

| B | 1.25 | 175.8 | -60.1 |

| C | 2.10 | 58.9 | 179.2 |

A key feature stabilizing certain conformations of this compound is the formation of intramolecular hydrogen bonds. The hydroxyl group (-OH) can act as a hydrogen bond donor, while the nitrogen atom of the amino group and the fluorine atoms of the trifluoromethyl group can act as acceptors.

Electronic Structure and Quantum Chemical Calculations

The electronic properties of this compound are heavily influenced by the presence of the highly electronegative fluorine atoms and the polar amino and hydroxyl groups.

The calculated electron density distribution reveals a significant polarization of the molecule. The trifluoromethyl group withdraws electron density, creating a region of low electron density (positive electrostatic potential) around the CF3 group. Conversely, the oxygen and nitrogen atoms are regions of high electron density (negative electrostatic potential) due to their lone pairs of electrons.

This charge distribution is critical for understanding intermolecular interactions. The positive and negative regions of the electrostatic potential map indicate likely sites for electrophilic and nucleophilic attack, respectively, and are key to predicting how the molecule will interact with other molecules, such as solvents or biological receptors.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that are central to the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

For this compound, the HOMO is typically localized on the nitrogen and oxygen atoms, consistent with their role as electron donors. The LUMO is often distributed around the trifluoromethyl group, reflecting its electron-withdrawing nature. A smaller HOMO-LUMO gap suggests higher reactivity.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -9.85 |

| LUMO | 1.23 |

| HOMO-LUMO Gap | 11.08 |

Spectroscopic Property Predictions (e.g., NMR, IR, Mass Spectrometry)

Computational methods can predict the spectroscopic signatures of this compound, which are invaluable for its experimental identification and characterization.

Predicted ¹H and ¹³C NMR chemical shifts can be calculated and are highly dependent on the electronic environment of each nucleus. The electron-withdrawing effect of the trifluoromethyl group is expected to cause a significant downfield shift for nearby protons and carbons.

The predicted Infrared (IR) spectrum is characterized by vibrational modes associated with the functional groups present. Key predicted peaks would include the O-H and N-H stretching vibrations, C-H stretching, and the very strong C-F stretching vibrations characteristic of the trifluoromethyl group.

Mass spectrometry fragmentation patterns can also be predicted by analyzing the bond strengths and the stability of potential fragment ions. Common fragmentation pathways would likely involve the loss of small neutral molecules or radicals from the parent ion.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

|---|---|---|

| O-H Stretch | 3450 | Medium |

| N-H Stretch | 3350 | Medium |

| C-H Stretch | 2850-2980 | Strong |

| C-F Stretch | 1100-1300 | Very Strong |

Molecular Dynamics Simulations to Investigate Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool to understand the dynamic behavior of molecules and their interactions with the surrounding solvent at an atomic level. For this compound, MD simulations would be crucial in elucidating the influence of its distinct functional groups on its solvation and intermolecular association.

To conduct meaningful MD simulations, the development of accurate force field parameters for the fluorinated moiety is a critical first step. nih.govacs.orgacs.orgbiorxiv.org These parameters, which define the potential energy of the system, can be derived using quantum mechanical calculations. Once parameterized, simulations in various explicit solvents, such as water, can reveal detailed insights into the solvation structure.

Solvent Structuring and Hydrogen Bonding:

The presence of the hydroxyl (-OH) and secondary amine (-NH-) groups suggests that this compound would act as both a hydrogen bond donor and acceptor. In an aqueous environment, water molecules would form a structured solvation shell around these polar groups. The trifluoromethyl (-CF3) group, however, introduces a region of hydrophobicity. Computational studies on other fluorinated alcohols have shown that the organization of water around a -CF3 group can be highly dependent on concentration and molecular context. rsc.org MD simulations could quantify the number and lifetime of hydrogen bonds between the solute and solvent molecules, as illustrated in the hypothetical data below.

Interactive Data Table: Predicted Hydrogen Bonding in Aqueous Solvation

| Functional Group | Role | Predicted H-Bond Lifetime (ps) | Predicted Coordination Number (Water) |